2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone
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Overview
Description
2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a piperazine ring, a hydroxyethyl group, and a trifluoromethyl-substituted phenothiazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The trifluoromethyl group is introduced via electrophilic substitution using trifluoromethyl iodide in the presence of a strong base.
The piperazine ring is then synthesized separately, often starting from ethylenediamine and ethylene oxide to form the hydroxyethyl-substituted piperazine. The final step involves the coupling of the hydroxyethyl piperazine with the trifluoromethyl-substituted phenothiazine core under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include the use of continuous flow reactors for the cyclization and substitution reactions, and the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The phenothiazine core can be reduced to form dihydrophenothiazine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl-substituted derivatives.
Reduction: Formation of dihydrophenothiazine derivatives.
Substitution: Formation of substituted phenothiazine derivatives.
Scientific Research Applications
2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. The hydroxyethyl piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.
Fluphenazine: A phenothiazine derivative with potent antipsychotic effects.
Uniqueness
2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. The hydroxyethyl piperazine moiety also contributes to its distinct pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22F3N3O2S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C21H22F3N3O2S/c22-21(23,24)15-5-6-19-17(13-15)27(16-3-1-2-4-18(16)30-19)20(29)14-26-9-7-25(8-10-26)11-12-28/h1-6,13,28H,7-12,14H2 |
InChI Key |
FTIWDHSUVOKLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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